molecular formula C9H16N2 B2510196 5-cyclohexyl-4,5-dihydro-1H-pyrazole CAS No. 2049867-90-3

5-cyclohexyl-4,5-dihydro-1H-pyrazole

Cat. No. B2510196
CAS RN: 2049867-90-3
M. Wt: 152.241
InChI Key: QZJGBSAJBSFROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclohexyl-4,5-dihydro-1H-pyrazole is a derivative of 4,5-dihydro-1H-pyrazole . Pyrazoles are nitrogen-containing heterocycles known for their significant role in the field of research and development of therapeutically active agents . They are an integral part of numerous drugs having diverse activities .


Synthesis Analysis

The synthesis of 4,5-dihydro-1H-pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of 4,5-dihydro-1H-pyrazole consists of an endocyclic double bond . Compared to pyrazoles, pyrazolines are stronger bases, less stable, and behave more like unsaturated compounds . All the atoms but C5 of the pyrazoline ring adopt a planar system .


Chemical Reactions Analysis

Pyrazoles are known to undergo catalytic hydrogenation to pyrazolines . On reduction, 2-pyrazolines either yield pyrazolidines or undergo ring cleavage; and when oxidized, they form blue or red coloring matter .


Physical And Chemical Properties Analysis

4,5-dihydro-1H-pyrazole derivatives are colorless liquid which have their boiling point in the range of 120–150 C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character . These electron-rich nitrogen heterocycles can be subjected to oxidation .

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-pyrazole derivatives can vary depending on the specific derivative and its biological target. For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-cyclohexyl-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJGBSAJBSFROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclohexyl-4,5-dihydro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.